Pectin is a structural heteropolysaccharide predominantly found in the middle lamella and primary cell walls of terrestrial plants. [] Its primary constituent is galacturonic acid, a sugar acid derived from galactose. [] Pectin's ability to form gels makes it a valuable gelling agent, thickener, and stabilizer in various food applications. [] It is commonly used in jams, jellies, marmalades, and other fruit-based products. [, ]
Two main categories of pectin exist: high methoxyl (HM) pectin and low methoxyl (LM) pectin, distinguished by their degree of esterification. [] HM pectin forms gels in the presence of high sugar concentrations and low pH, while LM pectin forms gels through ionic interactions with calcium ions, even at low sugar concentrations. []
Pectin is not typically synthesized; it is extracted from plant materials, primarily citrus fruits and apple pomace. [] Extraction methods involve using hot water or dilute acids, followed by precipitation and purification steps. [, ] Various extraction techniques have been investigated, including hot acid extraction, microwave-assisted extraction, and enzyme-assisted extraction, each impacting the yield and properties of the extracted pectin. [, ]
Pectin's mechanism of action in material science applications depends on the specific material and its intended use. [, ] For instance, in edible films, pectin acts as a matrix, forming a cohesive structure that prevents moisture loss and protects food products. [] In biomaterials, pectin can promote cell adhesion and tissue regeneration due to its biocompatibility. []
Pectin's physical and chemical properties, such as viscosity, swelling behavior, and biodegradability, are crucial for its pharmaceutical applications. [, , ] Modifying these properties through chemical reactions allows for the development of tailored drug delivery systems with desired release kinetics and targeted delivery capabilities. [, ]
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